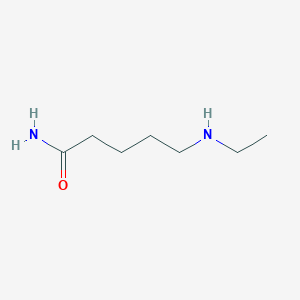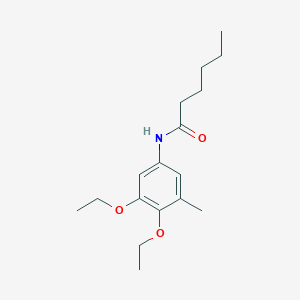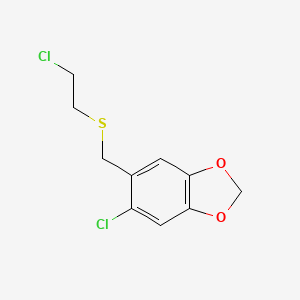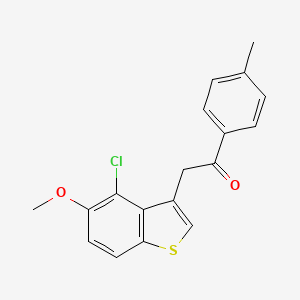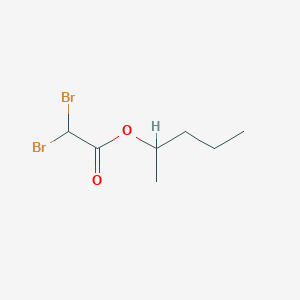
Acetic acid, dibromo, 1-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, dibromo, 1-methylbutyl ester is an organic compound with the molecular formula C₇H₁₂Br₂O₂ and a molecular weight of 287.977 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1-methylbutyl ester typically involves the esterification of acetic acid with 1-methylbutanol, followed by bromination. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, dibromo, 1-methylbutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1-methylbutanol.
Oxidation: Formation of corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Acetic acid, dibromo, 1-methylbutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, dibromo, 1-methylbutyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms and ester group play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-methylbutanol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, dibromo-, methyl ester: Similar structure but with a methyl group instead of a 1-methylbutyl group.
Acetic acid, tribromo, 1-methylbutyl ester: Contains an additional bromine atom compared to acetic acid, dibromo, 1-methylbutyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of two bromine atoms and an ester group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
90380-62-4 |
|---|---|
Fórmula molecular |
C7H12Br2O2 |
Peso molecular |
287.98 g/mol |
Nombre IUPAC |
pentan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-3-4-5(2)11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
QSZUKPZHUQQQSA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



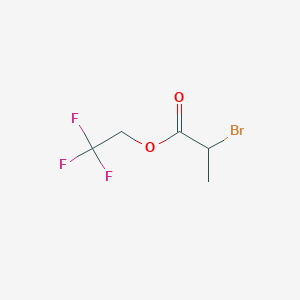
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

